molecular formula C21H13N3O B7727427 (E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

(E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

Cat. No.: B7727427
M. Wt: 323.3 g/mol
InChI Key: CJTQGFLUSHFMEF-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is a complex organic compound that features a naphthalene ring and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Quinazolinone Synthesis: The quinazolinone moiety is synthesized separately, often starting from anthranilic acid and involving cyclization reactions.

    Coupling Reaction: The naphthalene derivative and the quinazolinone are then coupled through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain types of cancer cells or act as an inhibitor for specific enzymes.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring and quinazolinone moiety may bind to specific sites on these targets, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-phenyl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile: Similar structure but with a phenyl group instead of a naphthalene ring.

    (E)-3-naphthalen-1-yl-2-(4-oxo-1H-pyrimidin-2-yl)prop-2-enenitrile: Similar structure but with a pyrimidinone moiety instead of a quinazolinone.

Uniqueness

(E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is unique due to the combination of the naphthalene ring and quinazolinone moiety. This combination provides distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-naphthalen-1-yl-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O/c22-13-16(12-15-8-5-7-14-6-1-2-9-17(14)15)20-23-19-11-4-3-10-18(19)21(25)24-20/h1-12H,(H,23,24,25)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTQGFLUSHFMEF-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.